3-Amino-6-fluoro-2-hydroxybenzonitrile
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Overview
Description
3-Amino-6-fluoro-2-hydroxybenzonitrile is an organic compound with the molecular formula C7H5FN2O. It is a derivative of benzonitrile, featuring an amino group, a fluoro substituent, and a hydroxyl group on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-fluoro-2-hydroxybenzonitrile can be achieved through several methods. One common approach involves the nitration of 3-amino-6-fluorophenol, followed by reduction and subsequent cyanation. The reaction conditions typically involve the use of strong acids and bases, as well as specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound often employs large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-fluoro-2-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The fluoro and hydroxyl groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions
Major Products
The major products formed from these reactions include various substituted benzonitriles, amines, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Amino-6-fluoro-2-hydroxybenzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of specialty chemicals and materials, such as dyes and polymers .
Mechanism of Action
The mechanism of action of 3-Amino-6-fluoro-2-hydroxybenzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-fluorobenzonitrile
- 6-Amino-2-fluoro-3-hydroxybenzonitrile
- 3-Amino-4-fluoro-2-hydroxybenzonitrile
Uniqueness
3-Amino-6-fluoro-2-hydroxybenzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H5FN2O |
---|---|
Molecular Weight |
152.13 g/mol |
IUPAC Name |
3-amino-6-fluoro-2-hydroxybenzonitrile |
InChI |
InChI=1S/C7H5FN2O/c8-5-1-2-6(10)7(11)4(5)3-9/h1-2,11H,10H2 |
InChI Key |
XAHJIQMDDSREIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)O)C#N)F |
Origin of Product |
United States |
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